4-(azepan-1-ylmethyl)-6-methoxy-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related chromen-annulated heterocycles has been explored in various studies. For instance, the synthesis of 5,8-dihydrochromeno[4,5-c]azepin-4-ones involves the reaction of benzylamine with acetates of Baylis-Hillman adducts generated from 3-aryl-5-formyl-chromen-4-carboxylate. These methods provide insights into potential synthetic routes that could be adapted for the synthesis of “4-(azepan-1-ylmethyl)-6-methoxy-2H-chromen-2-one”.Molecular Structure Analysis
The molecular structure of related compounds has been characterized in various studies. Such structural analyses are crucial for understanding the conformation and potential intermolecular interactions of the target compound.Chemical Reactions Analysis
The reactivity of chromen and azepane rings can be inferred from related studies. Chromen rings can undergo various transformations under certain conditions, as demonstrated by the Fe (II)-catalyzed transformation of 4-acyl-5-methoxychromenes. Azepane derivatives, such as 1H-azepine-4-amino-4-carboxylic acid, have been synthesized and incorporated into peptides, indicating the potential for these structures to participate in peptide synthesis.Physical And Chemical Properties Analysis
While specific physical and chemical properties of “this compound” are not directly reported, related compounds provide some context . The solubility, melting points, and stability of chromen and azepane derivatives can vary widely depending on the substituents and the overall molecular structure . These properties are essential for the practical use of the compound in chemical synthesis and pharmaceutical applications.properties
IUPAC Name |
4-(azepan-1-ylmethyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-14-6-7-16-15(11-14)13(10-17(19)21-16)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBKHIWRUNODHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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